Beta-Amyloid(1-14),mouse,rat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid(1-14),mouse,rat is a 1 to 14 fragment of Amyloid-β peptide.

Scientific Research Applications

Alzheimer's Disease and Amyloid Aggregation

Beta-Amyloid(1-14) in mice and rats is significant in Alzheimer's disease research. Studies show that rodent and human sequences of Alzheimer's amyloid beta A4 share similar properties, including the ability to form filaments in vitro and solubility under physiological conditions (Hilbich et al., 1991). Additionally, the role of species-specific primary structure differences in Aβ42 assembly and neurotoxicity has been explored, indicating that assembly quaternary structure and organismal responses to toxic peptide assemblies mediate neuropathogenic effects, rather than just Aβ sequence differences (Roychaudhuri et al., 2015).

Neurotoxicity and Cellular Impact

Chronic application of beta amyloid fragment 25-35 has been studied for its neurotoxic effects in rat hippocampal neurons, suggesting a role in programmed neuronal death, which is significant in understanding Alzheimer's pathology (Forloni et al., 1993). Research also shows that human Aβ directly produces hydrogen peroxide through metal ion reduction, linking Aβ accumulation to oxidative stress in Alzheimer's disease (Huang et al., 1999).

Transgenic Models and Beta-Amyloid Precursor Protein

Transgenic mouse models overexpressing amyloid precursor protein (APP) provide insights into Alzheimer's disease-like histopathology and neurodegeneration. These models, like the PDAPP transgenic mouse, show regionally specific Aβ deposition and cognitive impairments, making them valuable for AD research (Johnson-Wood et al., 1997). Another study on mice with a modified β-amyloid precursor protein gene revealed behavioral and anatomical deficits, highlighting the importance of beta-APP in cognitive function and brain structure (Müller et al., 1994).

Therapeutic Approaches and Vaccine Studies

Research into Aβ peptide vaccination has shown potential in preventing memory loss in animal models of Alzheimer's disease, suggesting a possible therapeutic approach for AD (Morgan et al., 2000).

properties

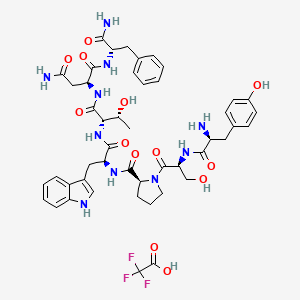

Molecular Formula |

C₆₉H₉₅N₂₁O₂₄ |

|---|---|

Molecular Weight |

1603.70 |

sequence |

One Letter Code: DAEFGHDSGFEVRH |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.